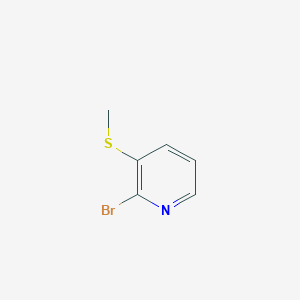

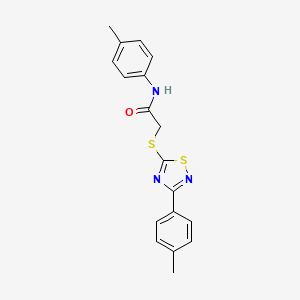

![molecular formula C14H12FN3 B2948114 3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 865658-05-5](/img/structure/B2948114.png)

3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines has been widely studied . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Molecular Structure Analysis

The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .Chemical Reactions Analysis

Pyrimidines are synthesized via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various spectroscopic techniques. For example, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .科学的研究の応用

Neuroinflammation Imaging

- PET Imaging in Neuroinflammation : A study by (Damont et al., 2015) synthesized novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. They demonstrated that these compounds, including fluoroalkyl- and fluoroalkynyl-analogues, displayed high affinity for TSPO. This included radiolabeling with fluorine-18 for positron emission tomography (PET) imaging in a rodent model of neuroinflammation, showing their potential as in vivo PET radiotracers.

Cancer Research

- Antiproliferative Activity Against Cancer Cells : In research by (Liu et al., 2016), a compound closely related to 3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine showed significant inhibition of the proliferation of some cancer cell lines, highlighting its potential application in cancer research.

Anxiolytic Properties

- Anxiolytic Effects Without CNS Depression : A study by (Kirkpatrick et al., 1977) synthesized derivatives of pyrazolo[1,5-a]pyrimidine and evaluated them for antianxiety properties. Some derivatives, including 5,7-dimethylpyrazolo[1,5-a]pyrimidine, showed anxiolytic effects comparable to benzodiazepines but without potentiating CNS depressant effects of ethanol or barbiturates.

Fluorescent Probes and Photophysical Properties

- Use in Fluorescent Probes : The work of (Castillo et al., 2018) involved the synthesis of 3-formylpyrazolo[1,5- a]pyrimidines, which were used as intermediates for creating novel functional fluorophores. These compounds exhibited significant fluorescence intensity and quantum yields, making them potential candidates for fluorescent probes in biological or environmental sensing.

Antimicrobial and Antitumor Activity

- Antimicrobial and Antitumor Applications : A recent study by (Abdallah & Elgemeie, 2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, revealing potent activity against several bacterial and fungal strains. The study also conducted molecular docking studies and RNA polymerase inhibitory activity assessments, indicating their potential use in antimicrobial and antitumor applications.

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidines have been found to inhibit cyclooxygenase-2 (cox-2), a key enzyme involved in inflammation and pain .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines can inhibit the activity of their target enzymes, such as cox-2 . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from catalyzing its usual reactions.

Result of Action

Based on the known effects of similar compounds, it may reduce inflammation and pain by inhibiting key enzymes and signaling molecules involved in these processes .

将来の方向性

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Consequently, various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

生化学分析

Biochemical Properties

3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is known to interact with various enzymes and proteins. It has been found to exhibit anti-inflammatory effects, which are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators .

Cellular Effects

The compound has shown significant inhibitory effects on the growth of various cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c1-9-7-10(2)18-14(17-9)13(8-16-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOIAHZHJPHDEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

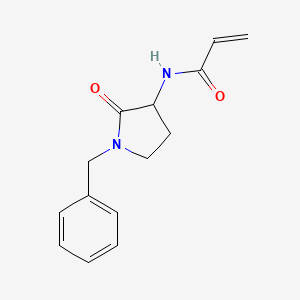

![7-methyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2948031.png)

![N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2948036.png)

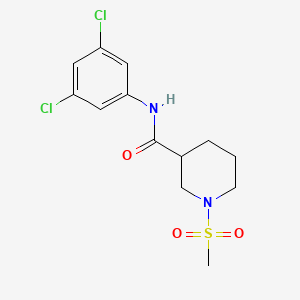

![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)

![2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B2948041.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)

![N-(5-chloro-2-methoxyphenyl)-2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2948047.png)

![N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)

![1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2948053.png)

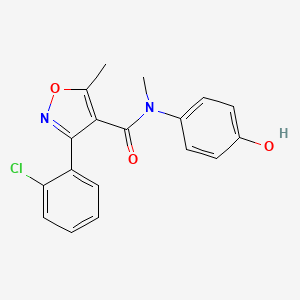

![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2948054.png)